molecular formula C7H6Br2O2 B1625858 2,6-Dibromo-4-methoxyphenol CAS No. 2423-74-7

2,6-Dibromo-4-methoxyphenol

Cat. No.: B1625858
CAS No.: 2423-74-7
M. Wt: 281.93 g/mol
InChI Key: SGIZMXOUTHAIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-methoxyphenol: is an organic compound with the molecular formula C7H6Br2O2 . It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Scientific Research Applications

2,6-Dibromo-4-methoxyphenol has several applications in scientific research:

Safety and Hazards

The safety information for 2,6-Dibromo-4-methoxyphenol indicates that it is a potential hazard. Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4-methoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby acting as an antioxidant . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity . Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and cellular functions .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, this compound can influence gene expression by binding to DNA and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, potentially affecting metabolic flux and metabolite levels . The compound’s metabolism is influenced by factors such as enzyme activity, cofactor availability, and cellular conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation are influenced by factors such as cellular uptake mechanisms, binding affinity to proteins, and intracellular trafficking .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can significantly impact its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. The reaction is carried out by treating 4-methoxyphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of bromine and 4-methoxyphenol in a reactor, where the reaction conditions are optimized for high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: De-brominated phenols

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methoxyphenol involves its interaction with various molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,4-Dibromo-6-methoxyphenol
  • 2,6-Dibromo-4-nitrophenol
  • 2,6-Dibromo-4-chlorophenol

Comparison: 2,6-Dibromo-4-methoxyphenol is unique due to the presence of the methoxy group at the 4 position, which imparts specific chemical and biological properties. Compared to 2,4-Dibromo-6-methoxyphenol, the position of the bromine atoms affects the compound’s reactivity and interaction with other molecules. The presence of different substituents, such as nitro or chloro groups, in similar compounds can significantly alter their chemical behavior and applications .

Properties

IUPAC Name

2,6-dibromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIZMXOUTHAIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547674
Record name 2,6-Dibromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-74-7
Record name 2,6-Dibromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-methoxyphenol (10.00 g, 80.6 mmol) in CH2Cl2 (70 mL), add a stirred solution of benzyltrimethylammonium tribromide (69.10 g, 177.2 mmol) in CH2Cl2 (500 mL) and MeOH (200 mL). Stir the reaction for 12 hours and remove the solvent in vacuo. Add methyl tert-butyl ether (MTBE) (600 mL) and collect the precipitate (benzyltrimethylammonium bromide) by filtration and wash with MTBE (200 mL). Filter the organics through Celite® and concentrate to provide the subtitled product (23.0 g, >95%) as an orange solid that may be used without purification. 1H NMR (DMSO-d6) δ 3.69 (s, 3H), 7.14 (s, 2H), 9.32 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-methoxyphenol
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-methoxyphenol
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-4-methoxyphenol
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4-methoxyphenol
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.